molecular formula C8H9N5O3 B1428014 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247510-14-0

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1428014
CAS No.: 1247510-14-0
M. Wt: 223.19 g/mol
InChI Key: UDOQXRVSTOTRSK-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and 1,2,3-triazole rings, along with the carboxylic acid group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility, melting point, and other properties could be determined experimentally .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is part of a broader class of chemicals that includes various derivatives of 1,2,4-oxadiazole and 1,2,4-triazole. Research has delved into the synthesis and characterization of these derivatives, highlighting their structural properties and potential applications. For instance, studies have detailed the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol from furan-2-carboxylic acid hydrazide, exploring their thiol-thione tautomeric equilibrium and confirming their structures through elemental analyses and spectroscopy (M. Koparır, A. Çetin, A. Cansiz, 2005).

Antimicrobial Activity

The antimicrobial potential of similar compounds has been a significant area of research. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives has been reported, with some of the synthesized compounds exhibiting notable antibacterial activity (M. Brahmayya et al., 2018).

Energetic Materials

Compounds based on 1,2,4-oxadiazole and 1,2,5-oxadiazole frameworks have been investigated for their potential as insensitive energetic materials. Research has focused on the synthesis of derivatives like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, evaluating their thermal stabilities and detonation performance. Some of these materials have shown superior properties compared to traditional explosives like TNT, highlighting their potential in applications requiring high-energy compounds with enhanced safety profiles (Qiong Yu et al., 2017).

Heterocyclic Rearrangements

The chemistry of oxadiazole and triazole derivatives extends to their reactivity and potential for heterocyclic rearrangements. Studies have explored the conditions under which these compounds undergo transformations, leading to new heterocyclic structures with diverse potential applications. For example, research on 5-arylisoxazole-3-hydroxamic acids has shown that they can rearrange into 3,4-substituted 1,2,5-oxadiazoles under specific conditions, providing a pathway to novel compounds with unique properties (V. Potkin et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain 1,2,4-oxadiazole and 1,2,3-triazole rings act by interacting with biological targets such as enzymes or receptors .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing new methods for its synthesis .

Properties

IUPAC Name

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c1-4-7(8(14)15)10-12-13(4)3-6-9-5(2)16-11-6/h3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOQXRVSTOTRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=NOC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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